10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Overview
Description
10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes an ethyl group, a fluorophenyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.
Introduction of the ethyl group: This step often involves an alkylation reaction using ethyl halides under basic conditions.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with receptors on cell surfaces and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-aminoacridine: Known for its antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxyphenyl groups enhance its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO3/c1-2-30-21-8-5-10-23(31)27(21)26(28-22(30)9-6-11-24(28)32)20-7-3-4-12-25(20)33-17-18-13-15-19(29)16-14-18/h3-4,7,12-16,26H,2,5-6,8-11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHWAXPRLFMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)F)C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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